5-Bromo-3-chloro-2-fluoroaniline hydrochloride
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Overview
Description
5-Bromo-3-chloro-2-fluoroaniline hydrochloride: is an organic compound with the molecular formula C6H4BrClFN·HCl . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is typically found as a white crystalline solid at room temperature and is known for its reactivity due to the presence of multiple halogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoroaniline hydrochloride can be achieved through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, bromination and chlorination reactions can be carried out sequentially under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine gas, along with catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or alkoxide ions under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-fluoroaniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique halogenation pattern makes it suitable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluoroaniline hydrochloride involves its interaction with molecular targets through its halogen atoms and amino group. The halogen atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-fluoroaniline
- 3-Chloro-2-fluoroaniline
- 2-Bromo-5-fluoroaniline
Comparison: Compared to these similar compounds, 5-Bromo-3-chloro-2-fluoroaniline hydrochloride has a unique combination of bromine, chlorine, and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique halogenation pattern can result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWXNFJIYXQBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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